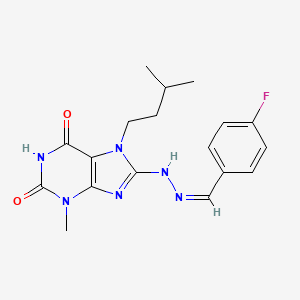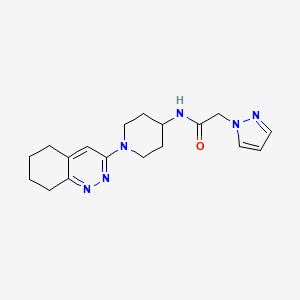
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a compound that likely shares structural similarities with the antipyrine-like derivatives discussed in the first paper. These derivatives are characterized by their bromo and chloro substituents and are known for their intermolecular interactions, which include hydrogen bonding and π-interactions .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of intermediates, elimination reactions, and bromination. For instance, the synthesis of a CCR5 antagonist involved a sequence of reactions starting from specific bromo and chloro substituted benzene derivatives . Similarly, the synthesis of isoindolin-1-ones, which are structurally related to the compound , was achieved through base-induced cyclization of o-hydroxymethyl-benzamides under mild conditions, indicating that the synthesis of our target compound might also involve cyclization steps .
Molecular Structure Analysis
The molecular structure of antipyrine-like derivatives, which are likely structurally similar to this compound, has been characterized by X-ray crystallography. These compounds crystallize in the monoclinic P21/c space group and feature significant intermolecular interactions such as N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo reactions under mild conditions while tolerating various substituents such as bromine and nitrile groups. This suggests that this compound may also exhibit similar reactivity patterns, potentially participating in multi-component reactions or cyclization processes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been synthesized in high yields and characterized spectroscopically. The solid-state structures of these compounds have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds play a significant role in the molecular assembly, with electrostatic energy contributions being a dominant factor in stabilization . Additionally, the antibacterial and antifungal activities of some benzamide derivatives suggest potential bioactive properties that could be relevant for the compound .
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a chemical compound involved in various synthetic and biological studies. Its research applications encompass the synthesis of conformationally restricted analogues of antipsychotic agents, highlighting its potential role in the development of new therapeutic drugs. For instance, research has synthesized and evaluated derivatives of remoxipride, a known antipsychotic agent, to investigate their affinity to dopamine D-2 receptors, although enhancements in affinities were not observed for the designed cyclic benzamides (M. H. Norman et al., 1993).
Chemical Synthesis Advancements
The compound's structure has facilitated advancements in chemical synthesis techniques. For example, a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using 2-halobenzamides has been developed, showcasing the compound's role in innovative synthetic methodologies that provide novel chemical entities (Anupal Gogoi et al., 2014).
Ligand Development for σ Receptors
Further research into tetrahydroisoquinolinyl benzamides, closely related to the core structure of this compound, has explored their use as ligands for σ receptors, which are significant in the context of neurodegenerative diseases and cancer. These studies aim to understand the effects of structural modifications on receptor affinity and selectivity, providing insights into the design of targeted therapeutic agents (R. Xu et al., 2007).
Palladium Catalysis in Organic Chemistry
The compound has also been involved in research focusing on palladium-catalyzed multicomponent approaches to synthesize functionalized isoindolinone derivatives. This line of study emphasizes the compound's utility in complex organic synthesis processes, contributing to the development of diverse organic molecules with potential pharmacological applications (R. Mancuso et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-7,10,17,22H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNAYTSUHSAEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)
![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)
![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)



![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)
![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)


